3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)-

Description

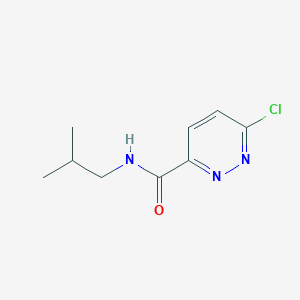

The compound 6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide (CAS: 585544-25-8) is a pyridine-derived carboxamide featuring a chloro substituent at the 6-position and a 2-methylpropyl (isobutyl) group attached to the carboxamide nitrogen. Its molecular formula is C₁₀H₁₂ClN₂O, with a calculated molecular weight of 211.67 g/mol. This compound is structurally characterized by its pyridine core, which is substituted to confer specific physicochemical and biological properties.

Properties

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6(2)5-11-9(14)7-3-4-8(10)13-12-7/h3-4,6H,5H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAMDUNFBYKSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isobutylamine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridazinecarboxamides.

Oxidation Reactions: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction Reactions: Formation of corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that 3-Pyridazinecarboxamide derivatives exhibit potential anticancer activity. A study demonstrated that specific modifications to the pyridazine structure could enhance cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study:

- Study Title: "Evaluation of Pyridazine Derivatives as Anticancer Agents"

- Findings: The compound showed a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development.

Data Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- | MCF-7 | 12 | Enzyme inhibition |

| Other derivatives | A549 | 15 | Apoptosis induction |

1.2 Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

- Study Title: "Antimicrobial Evaluation of Pyridazine Derivatives"

- Findings: The compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table: Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- | Staphylococcus aureus | 32 |

| Other derivatives | E. coli | 64 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is crucial for optimizing its biological activity. Modifications to the pyridazine ring and side chains have shown varying effects on its pharmacological properties.

Key Findings:

- Chlorine Substitution: Enhances lipophilicity and cellular uptake.

- Alkyl Chain Length: Optimal activity observed with branched alkyl groups, such as isopropyl.

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Research indicates that it can be incorporated into polymer matrices for sustained release formulations.

Case Study:

- Study Title: "Polymer-Based Drug Delivery Systems Using Pyridazine Derivatives"

- Findings: The incorporation of the compound into a poly(lactic-co-glycolic acid) matrix resulted in a controlled release profile over 30 days, enhancing the therapeutic index of co-administered drugs.

Neuroprotective Effects

Emerging research suggests that derivatives of 3-Pyridazinecarboxamide may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.

Case Study:

- Study Title: "Neuroprotective Properties of Pyridazine Derivatives"

- Findings: In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Lipophilicity : The isobutyl group in the target compound increases lipophilicity (predicted logP ~2.5–3.0) compared to methoxypropyl (logP ~1.5–2.0) or aryl-substituted analogs. This could enhance membrane permeability but reduce aqueous solubility.

Structure-Activity Relationships (SAR)

- Substituent Position : Chlorination at the 6-position (pyridine) vs. 2-position (pyrazine) affects electronic distribution and steric interactions with biological targets.

- N-Substituents : Isobutyl groups (bulky, lipophilic) vs. aryl or methoxy groups (polar, planar) modulate target affinity and pharmacokinetic profiles. For example, the 4-chlorophenyl group in pyrazine carboxamides may enhance anti-tubercular activity through hydrophobic interactions.

Biological Activity

3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)-

- Molecular Formula : CHClN

- Molecular Weight : 185.65 g/mol

- CAS Number : 585544-25-8

Research indicates that compounds similar to 3-Pyridazinecarboxamide derivatives can act as inhibitors of various biological pathways. Notably, pyridazine derivatives have been implicated in the inhibition of Janus kinases (JAKs), which are crucial in inflammatory and autoimmune responses . The specific biological activity of this compound may involve modulation of signaling pathways related to these kinases.

Inhibition of JAKs

Studies have shown that pyridazine derivatives can effectively inhibit JAK3, which plays a significant role in cytokine signaling. This inhibition is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Some pyridazine-based compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. While specific data on 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is limited, related compounds have been documented to exhibit such effects through the modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(2-methylpropyl)-3-pyridazinecarboxamide in laboratory settings?

The synthesis typically involves condensation reactions between chlorinated pyridazine precursors (e.g., 6-chloropyridazine derivatives) and 2-methylpropylamine under inert atmospheres. Microwave-assisted methods can enhance reaction efficiency by enabling precise temperature control and reducing side products, as demonstrated in analogous pyridazine syntheses . Post-synthesis purification via column chromatography or recrystallization is critical to achieve ≥98% purity (HPLC), as emphasized in quality control protocols for related compounds .

Q. How is the crystal structure of this compound characterized, and which software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For example, a structurally similar 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine derivative was resolved using SHELXL, with C–H···O hydrogen bonding and π–π stacking interactions analyzed to confirm molecular packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous chlorinated pyridazines, which mandate personal protective equipment (PPE), fume hood usage, and protocols for spill containment . For instance, the SDS for 6-chloro-7-cyclobutyl-triazolo-pyridazine emphasizes avoiding inhalation and skin contact, with emergency procedures outlined for accidental exposure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic and pharmacodynamic properties?

Adopt a multi-tiered approach:

- In vitro assays : Microsomal stability (e.g., liver microsomes), plasma protein binding, and CYP450 inhibition studies.

- In vivo models : Pharmacokinetic profiling in rodents (e.g., bioavailability, half-life) with LC-MS/MS quantification.

- Statistical rigor : Utilize factorial experimental designs to optimize dosing regimens and minimize variability, as highlighted in colon cancer cell line studies for related thiazole-pyridazine hybrids .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can map binding affinities to enzymes or receptors. For example, imidazo-pyridazine analogs were computationally screened against bacterial targets, with subsequent validation via minimum inhibitory concentration (MIC) assays . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity .

Q. What methodologies resolve contradictions in reported biological activities of pyridazine derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in enzyme inhibition).

- Purity validation : Ensure compound integrity via HPLC and NMR, as impurities in chlorinated analogs can skew bioactivity results .

- Structural analogs : Cross-reference activities of derivatives (e.g., 6-chloro-N-cyclopropyl-triazines) to identify substituent-specific trends .

Q. How are structure-activity relationships (SARs) analyzed for optimizing this compound’s efficacy?

- Systematic substitution : Modify the 2-methylpropyl group or pyridazine chloro-position to assess impacts on target binding.

- Biological testing : Compare IC50 values against cancer cell lines (e.g., HCT-116) or microbial strains.

- Crystallographic data : Correlate hydrogen-bonding motifs (e.g., from SCXRD) with activity, as seen in triazolo-pyridazine SAR studies .

Q. What analytical techniques are critical for detecting degradation products or metabolites?

- LC-HRMS : Identify metabolites via high-resolution mass spectrometry.

- Stability studies : Expose the compound to accelerated conditions (heat, light, pH extremes) and monitor degradation using UPLC-PDA .

- Fragmentation patterns : Compare MS/MS spectra with libraries for structural elucidation of byproducts .

Methodological Considerations

Q. How should researchers address challenges in reproducibility during synthesis?

- Reaction monitoring : Use inline FTIR or NMR to track intermediate formation.

- Batch consistency : Adopt Quality-by-Design (QbD) principles, optimizing parameters like solvent polarity and catalyst loading .

- Documentation : Publish detailed synthetic protocols, including failure cases, to guide troubleshooting .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Identify significant differences between treatment groups, as applied in cytotoxicity studies for thiazole-pyridazine hybrids .

- EC50/IC50 confidence intervals : Report variability using bootstrapping or Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.